molecular formula C17H19NO2 B185158 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide CAS No. 5941-26-4

2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No. B185158
CAS RN: 5941-26-4
M. Wt: 269.34 g/mol
InChI Key: SNTMHZKUOVRGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPEA is a member of the amide class of compounds and is a derivative of phenethylamine.

Mechanism of Action

The exact mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize and can be obtained in its pure form. This makes it a useful compound for laboratory experiments. However, one limitation of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are a number of future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the neuroprotective effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these diseases. Another area of interest is the potential use of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these disorders.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 3-methylphenol with 2-phenylethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in its pure form. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

CAS RN

5941-26-4

Product Name

2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-14-6-5-9-16(12-14)20-13-17(19)18-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,18,19)

InChI Key

SNTMHZKUOVRGFW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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